5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione

Vue d'ensemble

Description

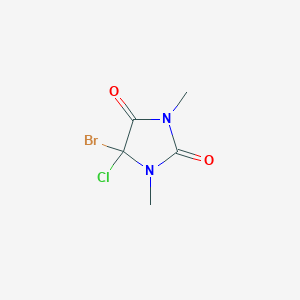

5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is an organic compound with the molecular formula C5H6BrClN2O2. It is a white crystalline solid with a slight bromine and chlorine odor. This compound is known for its strong oxidizing properties and is commonly used as a disinfectant and biocide in various applications, including water treatment and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is typically synthesized through a two-step halogenation process. The starting material, 5,5-dimethylhydantoin, undergoes bromination followed by chlorination. The reaction conditions involve the use of bromine and chlorine as halogenating agents, and the reactions are carried out in an aqueous medium .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The compound is produced in reactors where precise control of temperature, pH, and halogen concentrations is maintained to ensure high yield and purity. The final product is then purified through crystallization and filtration .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent, releasing hypobromous acid and hypochlorous acid upon reaction with water.

Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Water is the primary reagent, and the reaction occurs under ambient conditions.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, typically requiring basic or neutral conditions.

Major Products:

Applications De Recherche Scientifique

Key Applications

-

Water Treatment

- Swimming Pools and Spas : BCDMH is widely used to control bacteria and algae, ensuring safe recreational water environments. Its slow release of halogen acids effectively disinfects water .

- Drinking Water Purification : The compound is employed in municipal water treatment facilities to eliminate pathogens, enhancing public health safety .

- Industrial Disinfectants

- Cooling Systems

- Wastewater Treatment

- Oil and Gas Industry

- Marine Applications

Case Study 1: Bactericidal Activity Against Staphylococcus aureus

A study examined the combined bactericidal effects of BCDMH with poly-hexamethylene biguanide hydrochloride (PHMB) on Staphylococcus aureus. The results indicated that a mixture of 10 mg/L PHMB and 10 mg/L BCDMH effectively met bactericidal requirements, showcasing rapid activity within 12 minutes. The study also noted that temperature had no significant effect on bactericidal activity within a pH range of 3.0 to 5.0 .

Case Study 2: Efficacy in Swimming Pools

Research conducted on the use of BCDMH in swimming pools demonstrated its effectiveness in controlling bacterial growth while maintaining water clarity. The compound's ability to release halogen acids was pivotal in achieving compliance with health standards for recreational water quality .

Mécanisme D'action

The mechanism of action of 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione involves the release of hypobromous acid and hypochlorous acid upon contact with water. These acids are strong oxidizing agents that disrupt the cellular structures of microorganisms, leading to their inactivation and death. The compound targets microbial enzymes and proteins, causing oxidative damage and inhibiting essential metabolic processes .

Comparaison Avec Des Composés Similaires

1,3-Dibromo-5,5-dimethylhydantoin: Similar in structure but contains two bromine atoms instead of one bromine and one chlorine.

1-Bromo-3-chloro-5,5-dimethylhydantoin: Another closely related compound with similar disinfectant properties.

Uniqueness: 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is unique due to its dual halogenation, providing both bromine and chlorine functionalities. This dual action enhances its oxidizing and disinfectant properties, making it more effective in various applications compared to compounds with only one type of halogen .

Activité Biologique

5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione, also known as BCDMH (CAS No. 107846-11-7), is a compound recognized for its significant biological activity, particularly in the fields of microbiology and biochemistry. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound is synthesized through a two-step halogenation process involving bromination and chlorination of 5,5-dimethylhydantoin. The molecular formula is CHBrClNO, and it appears as a white crystalline solid with strong oxidizing properties. It is primarily used as a disinfectant and biocide in various applications, including water treatment and industrial processes .

The biological activity of BCDMH is largely attributed to its ability to release hypobromous acid (HOBr) and hypochlorous acid (HOCl) upon contact with water. These acids are potent oxidizing agents that disrupt cellular structures in microorganisms, leading to their inactivation. The mechanism includes:

- Oxidative Damage : HOBr and HOCl target microbial enzymes and proteins, causing oxidative stress that inhibits essential metabolic processes.

- Cell Membrane Disruption : The compounds penetrate microbial membranes, leading to cell lysis and death.

Antimicrobial Properties

BCDMH exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. The following table summarizes its efficacy against various pathogens:

| Pathogen Type | Example Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Escherichia coli | 0.5 mg/L |

| Staphylococcus aureus | 0.25 mg/L | |

| Fungi | Candida albicans | 0.75 mg/L |

| Viruses | Influenza virus | 1 mg/L |

The compound's effectiveness as a disinfectant makes it suitable for applications in healthcare settings, water treatment facilities, and food processing environments .

Case Studies

- Water Treatment : A study demonstrated that BCDMH effectively reduced bacterial counts in swimming pools by over 99% within one hour of application. This rapid action is crucial for maintaining hygiene standards in recreational water environments.

- Medical Equipment Disinfection : Research indicated that BCDMH solutions significantly reduced microbial load on surgical instruments compared to traditional disinfectants like bleach. The study highlighted the compound's effectiveness against biofilms formed by resistant bacterial strains .

Safety and Toxicological Profile

While BCDMH is effective as a disinfectant, safety assessments have indicated potential risks associated with exposure. Acute toxicity studies have shown an LC50 value of 0.168 mg/L for aquatic organisms, emphasizing the need for careful handling in industrial applications . Furthermore, the degradation products of BCDMH should be monitored to prevent environmental contamination.

Comparison with Similar Compounds

BCDMH's dual halogenation provides unique advantages over other halogenated compounds like 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) and 1-chloro-3-bromo-5,5-dimethylhydantoin:

| Compound Name | Halogenation Type | Unique Features |

|---|---|---|

| This compound | Dual (Br & Cl) | Enhanced oxidizing properties |

| 1-Bromo-3-chloro-5,5-dimethylhydantoin | Single (Br & Cl) | Less effective against certain pathogens |

| 1-Chloro-3-bromo-5,5-dimethylhydantoin | Single (Br & Cl) | Limited spectrum of activity |

The unique combination of bromine and chlorine functionalities in BCDMH enhances its efficacy as a biocide compared to compounds with single halogenation .

Propriétés

IUPAC Name |

5-bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2/c1-8-3(10)5(6,7)9(2)4(8)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQYTFIBAYVANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(N(C1=O)C)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620982 | |

| Record name | 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107846-11-7 | |

| Record name | 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.